

Physical and chemical characteristics of Methyl 4-amino-6-methoxypicolinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 4-amino-6-methoxypicolinate
Cat. No.:	B1406230

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 4-amino-6-methoxypicolinate**: A Core Heterocyclic Scaffold for Modern Drug Discovery

Executive Summary

Methyl 4-amino-6-methoxypicolinate is a substituted pyridine derivative that represents a valuable, yet specialized, building block in medicinal chemistry and organic synthesis. Its unique arrangement of a methyl ester, an amino group, and a methoxy group on the picolinate framework provides a versatile platform for creating complex molecular architectures. The electron-donating properties of the amino and methoxy substituents significantly influence the reactivity of the pyridine ring, while the ester and amino functionalities serve as critical handles for further chemical modification. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive analysis of the physical and chemical characteristics of **Methyl 4-amino-6-methoxypicolinate**. Drawing upon data from structurally related analogs and foundational chemical principles, this document elucidates its molecular structure, predicted physicochemical properties, characteristic reactivity, and its strategic application in the synthesis of pharmacologically active agents.

Molecular Identity and Structural Framework

The structural foundation of **Methyl 4-amino-6-methoxypicolinate** is the picolinic acid backbone, a pyridine-2-carboxylic acid. The strategic placement of an amino group at the 4-position and a methoxy group at the 6-position creates a distinct electronic and steric profile.

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value	Source / Note
IUPAC Name	methyl 4-amino-6-methoxypyridine-2-carboxylate	-
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃	Calculated
Molecular Weight	182.18 g/mol	Calculated
Parent Acid CAS No.	98276-83-6 (for 6-Amino-4-methoxypicolinic acid)	[1]

| Canonical SMILES | COC1=CC(=C(N=C1)C(=O)OC)N | - |

Caption: 2D representation of **Methyl 4-amino-6-methoxypicolinate**.

Physicochemical Characteristics

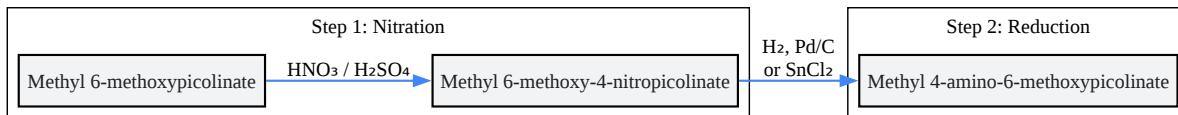
Direct experimental data for **Methyl 4-amino-6-methoxypicolinate** is not extensively published. However, by analyzing its functional groups and data from similar picolinate derivatives, we can establish a reliable profile of its expected properties. The presence of both hydrogen bond donors (amino group) and acceptors (amino, methoxy, ester oxygens, ring nitrogen) suggests moderate solubility in polar organic solvents.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value / State	Rationale / Comparative Data Source
Physical State	Solid	Picolinate derivatives are often crystalline solids at room temperature. [2]
Melting Point	100 - 140 °C	Based on analogs like 2-Amino-6-methylpyridine (40-44 °C) and the increased potential for hydrogen bonding. [2]
Boiling Point	> 250 °C	High boiling points are characteristic of polar, functionalized aromatic compounds.
Solubility	Soluble in Methanol, DMSO, DMF; Sparingly soluble in water.	The amino and methoxy groups enhance polarity compared to simpler picolimates. The parent acid is soluble. [3] [4]

| pKa (Conjugate Acid) | ~4-5 | The pyridine nitrogen's basicity is increased by two electron-donating groups, making it slightly more basic than pyridine (~5.2), but is reduced by the electron-withdrawing ester. |

Chemical Reactivity and Synthetic Profile


The reactivity of **Methyl 4-amino-6-methoxypicolinate** is governed by the interplay of its functional groups.

- Pyridine Ring: The 4-amino and 6-methoxy groups are strong activating, ortho, para-directing groups. They donate electron density into the pyridine ring, making the C3 and C5 positions susceptible to electrophilic aromatic substitution. This enhanced nucleophilicity is a key feature for its use as a synthetic scaffold.

- **Amino Group:** The primary amine at the C4 position is a potent nucleophile. It readily undergoes reactions such as acylation, alkylation, and diazotization, providing a primary vector for molecular elaboration.
- **Methyl Ester:** The ester at the C2 position is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions or converted to amides by reacting with amines. This functionality is crucial for linking the picolinate core to other molecular fragments.[5]
- **Methoxy Group:** The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding phenol, offering another potential site for modification.

Proposed Synthetic Pathway

The synthesis of **Methyl 4-amino-6-methoxypicolinate** can be logically designed from commercially available precursors. A robust strategy involves the reduction of a nitro group, which is a common and high-yielding transformation.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis via Nitro-Intermediate Reduction

Objective: To prepare **Methyl 4-amino-6-methoxypicolinate** from Methyl 6-methoxypicolinate.

Step 1: Nitration of Methyl 6-methoxypicolinate

- Cool a stirred solution of concentrated sulfuric acid (H_2SO_4 , 25 mL) to 0 °C in an ice-salt bath.
- Slowly add Methyl 6-methoxypicolinate (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
- Once addition is complete, slowly add a nitrating mixture (fuming HNO_3 in H_2SO_4 , 1.1 eq) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.
- After the addition, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Carefully pour the reaction mixture onto crushed ice, causing the product to precipitate.
- Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO_3).
- Filter the resulting solid, wash with cold water, and dry under vacuum to yield Methyl 6-methoxy-4-nitropicolinate.

Step 2: Catalytic Hydrogenation of the Nitro-Intermediate

- To a solution of Methyl 6-methoxy-4-nitropicolinate (1.0 eq) in methanol (MeOH) or ethyl acetate (EtOAc) in a hydrogenation vessel, add 10% Palladium on carbon (Pd/C , 5-10 mol%).
- Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H_2) to a pressure of 50-60 psi.
- Stir the mixture vigorously at room temperature for 6-12 hours or until hydrogen uptake ceases.^[6]
- Monitor the reaction by TLC or LC-MS for the disappearance of the nitro compound.
- Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

- Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure. The resulting crude product, **Methyl 4-amino-6-methoxypicolinate**, can be purified by recrystallization or column chromatography.

Applications in Research and Drug Development

The picolinate scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in molecules targeting a wide range of biological systems. The specific substitution pattern of **Methyl 4-amino-6-methoxypicolinate** makes it an ideal precursor for constructing libraries of compounds for high-throughput screening.

- Scaffold for Kinase Inhibitors: The pyridine core can mimic the hinge-binding region of ATP in many protein kinases. The amino and ester groups provide vectors to build out substituents that occupy adjacent hydrophobic pockets, a common strategy in designing selective kinase inhibitors.^[7]
- Precursor for GPCR Modulators: The rigid aromatic core is useful for presenting functional groups in a defined spatial orientation, which is critical for interacting with G-protein coupled receptors (GPCRs). The 3-amino-thieno[2,3-b]pyridine core, an analog, is a known pharmacophore for M4 positive allosteric modulators (PAMs).^[8]
- Metal-Binding Pharmacophores: The nitrogen atom of the pyridine ring and the adjacent carbonyl oxygen of the ester can form a bidentate chelation site for metal ions. This property is exploited in the design of inhibitors for metalloenzymes.^[5] The introduction of the amino group further modulates the electronic properties and potential coordination sites.

The utility of the methyl group itself is a well-established tactic in drug discovery, often referred to as the "magic methyl" effect, where its addition can improve metabolic stability, solubility, and target affinity.^[9]

Analytical Characterization Profile

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Table 3: Expected Spectroscopic Data

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Two singlets (or narrow doublets) in the aromatic region (~6.0-7.5 ppm) corresponding to the protons at C3 and C5.- Methoxy Protons (-OCH₃): A singlet integrating to 3H around 3.8-4.0 ppm.- Ester Methyl Protons (-COOCH₃): A singlet integrating to 3H around 3.7-3.9 ppm.- Amino Protons (-NH₂): A broad singlet integrating to 2H, chemical shift is solvent-dependent.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons: 6 distinct signals in the aromatic region (~100-165 ppm). The carbon bearing the C=O will be the most downfield.- Carbonyl Carbon (C=O): A signal around 165-175 ppm.- Methoxy Carbon (-OCH₃): A signal around 50-60 ppm.- Ester Methyl Carbon (-COOCH₃): A signal around 50-55 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- N-H Stretch: Two medium-intensity sharp peaks around 3300-3500 cm⁻¹ (primary amine).- C-H Stretch: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-3000 cm⁻¹).- C=O Stretch (Ester): A strong, sharp peak around 1710-1730 cm⁻¹.- C=C and C=N Stretch: Peaks in the 1450-1600 cm⁻¹ region (aromatic ring).- C-O Stretch: Strong peaks around 1050-1250 cm⁻¹ (ester and ether).

| Mass Spectrometry (ESI+) | - [M+H]⁺: Expected molecular ion peak at m/z = 183.07. |

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **Methyl 4-amino-6-methoxypicolinate** is not available, prudent safety measures should be adopted based on analogous structures.

- **Hazards:** Assumed to be an irritant. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[10][11]
- **Handling:** Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust or vapors.[12]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[11]
- **Disposal:** Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

Methyl 4-amino-6-methoxypicolinate stands out as a high-potential synthetic intermediate. Its value is derived not from its direct biological activity, but from the strategic combination of functional groups that offer multiple, orthogonal pathways for chemical diversification. The electron-rich pyridine core, coupled with the nucleophilic amino group and the versatile methyl ester, provides chemists with a powerful tool to explore chemical space efficiently. For research teams in drug discovery and materials science, mastering the synthesis and reactivity of this scaffold can accelerate the development of novel molecules with tailored properties and functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 98276-83-6 | 6-Amino-4-methoxypicolinic acid - Synblock [synblock.com]
- 2. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Amino Acid Physical Properties | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Methyl 4-bromo-6-methoxypicolinate | Benchchem [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of Methyl 4-amino-6-methoxypicolinate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1406230#physical-and-chemical-characteristics-of-methyl-4-amino-6-methoxypicolinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com